molecular formula C11H10BrNO B1292374 5-(3-Bromophenyl)-5-Oxovaleronitrile CAS No. 884504-60-3

5-(3-Bromophenyl)-5-Oxovaleronitrile

Cat. No.: B1292374
CAS No.: 884504-60-3
M. Wt: 252.11 g/mol
InChI Key: IDFOKMZILFRNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromophenyl)-5-Oxovaleronitrile (CAS: 884504-60-3) is a nitrile derivative featuring a brominated phenyl ring at the 3-position and a ketone group in its pentanenitrile chain. This compound is primarily used in industrial and scientific research, particularly in organic synthesis and pharmaceutical intermediate development . Its molecular formula is C₁₁H₁₀BrNO, with a molar mass of 268.11 g/mol.

Properties

IUPAC Name

5-(3-bromophenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFOKMZILFRNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642197
Record name 5-(3-Bromophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-60-3
Record name 3-Bromo-δ-oxobenzenepentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-5-Oxovaleronitrile typically involves the reaction of 3-bromobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-5-Oxovaleronitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the nitrile group can be reduced to an amine.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation: Products include carboxylic acids or esters.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

5-(3-Bromophenyl)-5-Oxovaleronitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-5-Oxovaleronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the nitrile and ketone groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

5-(2-Bromophenyl)-5-Oxovaleronitrile (CAS: 884504-59-0)

This isomer differs in the bromine substitution at the 2-position of the phenyl ring. While its molecular formula and weight are identical to the 3-bromo derivative, steric and electronic effects alter reactivity. For example, the 2-bromo isomer may exhibit hindered rotation due to proximity to the nitrile group, affecting its NMR spectral profile .

5-(4-Bromophenyl)-5-Oxovaleronitrile (CAS: 898766-86-4)

The 4-bromo isomer displays distinct electronic properties, as the para-substitution allows for greater resonance stabilization. Safety data for this compound align with the 3-bromo analog, emphasizing similar handling precautions .

Table 1: Comparison of Positional Isomers

Compound Substituent Position Molecular Formula Molar Mass (g/mol) Key Safety Precautions
5-(3-Bromophenyl)-5-Oxovaleronitrile 3-Bromo C₁₁H₁₀BrNO 268.11 P102, P201
5-(2-Bromophenyl)-5-Oxovaleronitrile 2-Bromo C₁₁H₁₀BrNO 268.11 Discontinued
5-(4-Bromophenyl)-5-Oxovaleronitrile 4-Bromo C₁₁H₁₀BrNO 268.11 100% concentration

Comparison with Halogen-Substituted Analogs

5-(3-Chlorophenyl)-5-Oxovaleronitrile

Replacing bromine with chlorine reduces molecular weight (Cl: 35.45 g/mol vs. Br: 79.90 g/mol) and alters lipophilicity. The 3-chloro derivative (CAS: N/A) shares similar safety protocols, including restrictions on use in non-research settings .

4-(4-Fluorophenyl)-4-Oxobutyronitrile (CAS: N/A)

This analog has a shorter carbon chain (butyronitrile vs. valeronitrile) and a fluorine substituent.

Table 2: Halogen and Chain-Length Variants

Compound Halogen Chain Length Molecular Formula Key Properties
This compound Br C5 C₁₁H₁₀BrNO Moderate lipophilicity
5-(3-Chlorophenyl)-5-Oxovaleronitrile Cl C5 C₁₁H₁₀ClNO Higher polarity
4-(4-Fluorophenyl)-4-Oxobutyronitrile F C4 C₁₀H₈FNO Enhanced solubility

Spectroscopic Data Analysis

Proton NMR and mass spectrometry are critical for characterizing these compounds. For example:

  • This compound : Expected NMR signals include a singlet for the ketone carbonyl (~δ 2.5 ppm for adjacent CH₂ groups) and aromatic protons split by bromine’s deshielding effect (~δ 7.3–7.8 ppm) .
  • 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile : A shorter chain analog shows a methoxy singlet (~δ 3.8 ppm) and distinct aromatic splitting patterns .

Table 3: Key Spectral Features

Compound NMR Shifts (δ, ppm) MS Molecular Ion (m/z)
This compound ~2.5 (CH₂), ~7.3–7.8 (Ar-H) 268.11 (M+)
5-(4-Bromophenyl)-5-Oxovaleronitrile ~2.5 (CH₂), ~7.6–8.1 (Ar-H) 268.11 (M+)
3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile ~3.8 (OCH₃), ~7.4–7.9 (Ar-H) 280.03 (M+)

Biological Activity

5-(3-Bromophenyl)-5-oxovaleronitrile (CAS No. 884504-60-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and mechanisms of action, drawing from diverse sources and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bromophenyl group attached to a ketone and a nitrile functional group. The molecular formula is C11H10BrNC_{11}H_{10}BrN, and its molecular weight is approximately 236.11 g/mol. The presence of the bromine atom enhances the compound's lipophilicity, potentially influencing its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been shown to induce apoptosis in certain cancer cell lines, likely due to its interaction with specific signaling pathways.
  • Antimicrobial Properties : Some derivatives of oxovaleronitriles have demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections.
  • Anti-inflammatory Effects : Compounds similar to this compound have been reported to exhibit anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Protein Kinase Inhibition : This compound may inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and apoptosis. By binding to the active sites of these kinases, it alters their phosphorylation activity, leading to downstream effects on cellular functions.
  • Cell Cycle Arrest and Apoptosis Induction : Studies indicate that this compound can cause cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .
  • Modulation of Gene Expression : The compound may influence gene expression profiles by affecting transcription factors and other regulatory proteins, thereby altering cellular responses to stress and damage .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • In Vitro Studies : In laboratory settings, this compound has been tested against various cancer cell lines, showing significant reductions in cell viability at micromolar concentrations. For instance, one study reported a 50% reduction in the proliferation of breast cancer cells after treatment with 10 µM of the compound over 48 hours.
  • Animal Models : Preliminary animal studies have indicated that administration of this compound can lead to reduced tumor sizes in xenograft models, suggesting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with structurally similar compounds was conducted:

Compound NameBiological ActivityMechanism of Action
5-(4-Bromophenyl)-5-OxovaleronitrileAnticancerProtein kinase inhibition
3-Bromo-1H-indazole-5-carboxylic acidAntimicrobial, anticancerCell cycle arrest
2-(4-bromophenylsulfonyl)phenylAnalgesicTRPV1 antagonism

This table highlights the diverse biological activities observed across similar compounds, emphasizing the potential versatility of the oxovaleronitrile scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.